Product packaging for Magnesium monoperoxyphthalate hexahydrate(Cat. No.:CAS No. 131391-55-4)

Magnesium monoperoxyphthalate hexahydrate

Cat. No.: B140360
CAS No.: 131391-55-4
M. Wt: 312.51 g/mol
InChI Key: FODOUIXGKGNSMR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium monoperoxyphthalate hexahydrate (MMPP) is a commercially available, inexpensive, and relatively stable solid peroxy acid that serves as a versatile oxidant in organic synthesis . Its water-soluble nature and the water-soluble byproduct, magnesium phthalate, simplify reaction work-ups, often requiring only a simple aqueous wash . This reagent is recognized as a safer, halogen-free alternative to meta-chloroperoxybenzoic acid (mCPBA) and is effective for a multitude of chemical transformations under mild conditions . Key research applications include the epoxidation of alkenes (Prilezhaev reaction) , the conversion of ketones to esters (Baeyer-Villiger oxidation) , the oxidation of sulfides to sulfoxides and sulfones , and the oxidation of amines to amine oxides . Its utility is demonstrated in the highly efficient epoxidation of complex molecules like unsaturated steroids and the direct, high-yield oxidation of selenides to selenones at room temperature, a valuable method for synthesizing heterocyclic compounds . Compared to other oxidants, MMPP offers distinct advantages. Versus mCPBA, it is more stable in solid form and its lack of chlorine avoids the formation of difficult-to-remove chlorinated byproducts . When compared to Oxone®, MMPP can provide different selectivity, as shown in its superior yield for certain selenone formations where Oxone leads to alternative products . Beyond synthetic chemistry, MMPP exhibits a broad-spectrum antimicrobial effect, rapidly inactivating yeasts, vegetative bacteria, and, more slowly, bacterial endospores, making it a subject of study for surface disinfection . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16MgO11 B140360 Magnesium monoperoxyphthalate hexahydrate CAS No. 131391-55-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;2-oxidooxycarbonylbenzoate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5.Mg.6H2O/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h1-4,12H,(H,9,10);;6*1H2/q;+2;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODOUIXGKGNSMR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16MgO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619587
Record name Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131391-55-4
Record name Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for Magnesium Monoperoxyphthalate Hexahydrate

Conventional Synthetic Pathways to Magnesium Monoperoxyphthalate Hexahydrate

The conventional synthesis of MMPP can be achieved through a direct, one-pot reaction involving commercially available starting materials.

The most straightforward method for preparing magnesium monoperoxyphthalate involves the direct reaction of phthalic anhydride (B1165640), a magnesium source such as magnesium oxide, and hydrogen peroxide. In this process, the phthalic anhydride ring is opened by the peroxide, and the resulting monoperoxyphthalic acid is neutralized in situ by the magnesium oxide to form the desired magnesium salt. google.com Basic catalysts, including alkali-metal hydroxides, alkaline-earth hydroxides, and specifically magnesium oxide, can be used to facilitate the reaction between phthalic anhydride and hydrogen peroxide. google.com

The efficiency and success of the direct synthesis are highly dependent on the reaction conditions and the stoichiometry of the reactants.

Stoichiometry : A stoichiometric excess of hydrogen peroxide is crucial for achieving high conversion rates (typically above 70%) and reasonable reaction times. google.com Often, a 60 mole percent or greater excess of hydrogen peroxide is preferred. google.com This excess also contributes to the stability of the final product. google.com The reaction requires two equivalents of the peroxy acid to be generated for each equivalent of magnesium. researchgate.net

Temperature : The reaction is typically conducted at low temperatures, often between 0–5°C, to control the exothermic nature of the reaction and prevent the decomposition of the peroxide and the over-oxidation of the product.

Catalyst : While magnesium oxide serves as both a reactant and a basic catalyst, other bases like sodium hydroxide (B78521) or sodium carbonate can also be employed in catalytic amounts to facilitate the initial formation of the peroxy acid. google.com

Byproducts : A common byproduct of this reaction is magnesium phthalate (B1215562), which can be removed through aqueous extraction. beilstein-journals.org The work-up procedure is simplified by the water solubility of this byproduct. beilstein-journals.orgnih.gov

ParameterRecommended ConditionSource(s)
Hydrogen Peroxide >60 mole % excess google.com
Temperature 0–5°C
Primary Reactants Phthalic Anhydride, Hydrogen Peroxide, Magnesium Oxide google.com
Byproduct Removal Aqueous Extraction beilstein-journals.org

Two-Step Synthesis via Monoperoxyphthalic Acid Intermediate

An alternative to the direct, one-pot synthesis is a two-step approach. This method involves the initial synthesis and isolation of monoperoxyphthalic acid (MPPA), followed by its reaction with a magnesium base.

Step 1: Synthesis of Monoperoxyphthalic Acid (MPPA) Monoperoxyphthalic acid is prepared by reacting phthalic anhydride with hydrogen peroxide in the presence of a base like sodium hydroxide or sodium carbonate. orgsyn.org The reaction is performed at low temperatures (e.g., -10°C to 0°C) to prevent decomposition. orgsyn.orgorgsyn.org Once the reaction is complete, the solution is acidified with a mineral acid, such as sulfuric acid, to a pH of 2-3. This causes the monoperoxyphthalic acid to precipitate, and it can then be isolated.

Step 2: Formation of the Magnesium Salt The isolated MPPA is then reacted with magnesium oxide or magnesium hydroxide in an aqueous medium. The neutralization reaction yields the magnesium salt, which is then crystallized from the solution as the hexahydrate form.

Advanced Synthetic Modifications and Yield Enhancement Strategies

Research has focused on modifying synthetic protocols to improve the efficiency and effectiveness of MMPP, particularly for specific applications like bleaching in the textile industry. tandfonline.com

The use of chelating agents has been explored as a method to enhance the performance of MMPP. tandfonline.com A study focused on developing a modified synthesis method for MMPP also investigated the impact of various chelating agents on its effectiveness. tandfonline.com It was found that the addition of specific chelating agents during its application could achieve maximum efficiency in bleaching. tandfonline.com

Chelating AgentConcentration for Maximum EfficiencySource(s)
Magnesium citrate (B86180) (C₆H₆MgO₇)5% tandfonline.com
HEDP (Etidronic acid)5% tandfonline.com

Scalability and Industrial Synthesis Considerations

For industrial-scale production of MMPP, the synthesis process is optimized for cost-effectiveness, safety, and high throughput. MMPP is considered a safer alternative for large-scale reactions compared to other peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). beilstein-journals.orgnih.gov

Key considerations for industrial synthesis include:

Reagent Recycling : To improve cost-effectiveness, unreacted hydrogen peroxide is often recovered from the reaction mixture, commonly via distillation, and recycled.

Byproduct Management : Efficient removal of the magnesium phthalate byproduct is achieved through aqueous extraction techniques. beilstein-journals.org

Purification : The final product, this compound, is isolated and purified through controlled crystallization processes to ensure the correct hydration state and purity.

Mechanistic Elucidation of Oxidative Action of Magnesium Monoperoxyphthalate Hexahydrate

Peroxy Radical Chemistry in Magnesium Monoperoxyphthalate Hexahydrate-Mediated Oxidations

While many oxidations involving MMPP proceed through polar, non-radical pathways, the reagent can also participate in or facilitate reactions involving radical intermediates. This is most prominent when MMPP is used as a co-oxidant in catalytic systems that operate via radical mechanisms.

A notable example is the nitroxyl-radical-catalyzed oxidation of silyl (B83357) enol ethers to produce α-diketones. organic-chemistry.org In this system, a stable nitroxyl (B88944) radical (like TEMPO) is the active catalyst that oxidizes the substrate. The reduced form of the catalyst is then re-oxidized back to its active nitroxyl radical state by MMPP, which acts as the stoichiometric terminal oxidant. MMPP's role is to sustain the catalytic cycle by regenerating the radical catalyst, rather than initiating the reaction through its own peroxy radical chemistry.

The general involvement of MMPP in such systems is to accept an electron (or hydrogen atom) from the reduced catalyst, thereby completing the catalytic turnover. Direct generation of peroxy radicals from MMPP itself under typical synthetic conditions is less common, as the heterolytic cleavage of the O-O bond in polar, ionic mechanisms is generally favored.

Electron Transfer Pathways in Substrate Oxidation

The electron transfer pathways in MMPP-mediated oxidations are highly dependent on the nature of the substrate and the reaction conditions. The most common pathway is a two-electron, polar mechanism characteristic of peroxy acid oxidations.

Concerted Electrophilic Attack: In the oxidation of alkenes to epoxides and sulfides to sulfoxides, the reaction is believed to proceed through a concerted transition state. researchgate.net The electrophilic peroxy oxygen attacks the nucleophilic substrate (the C=C double bond or the sulfur atom). Simultaneously, bonds are formed and broken, involving the transfer of the oxygen atom and an intramolecular proton transfer, leading directly to the oxidized product and the phthalate (B1215562) byproduct without the formation of discrete charged or radical intermediates.

Stepwise Pathways in Baeyer-Villiger Oxidation: For the Baeyer-Villiger oxidation of ketones to esters, the mechanism is stepwise. It begins with the nucleophilic addition of the peroxy acid to the carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a rearrangement step where one of the alkyl or aryl groups on the ketone migrates to the adjacent oxygen atom, leading to the expulsion of the phthalate leaving group and formation of the final ester product. wikipedia.org

The table below summarizes the oxidation of various substrates with MMPP, highlighting the nature of the transformation which is dictated by the underlying electron transfer pathway.

Substrate TypeProduct TypeCommon Mechanistic Pathway
AlkeneEpoxideConcerted Electrophilic Attack
Sulfide (B99878)Sulfoxide (B87167)/SulfoneConcerted Electrophilic Attack
KetoneEsterStepwise (Criegee Intermediate)
AmineAmine OxideNucleophilic Attack on Peroxy Oxygen
HydrazoneKetoneOxidative Cleavage

This table provides a generalized overview of common reactions mediated by MMPP.

Catalytic Roles in this compound-Initiated Reactions

MMPP is frequently employed as a terminal oxidant in a variety of catalytic oxidation reactions. beilstein-journals.org In these systems, MMPP does not directly oxidize the substrate but instead regenerates a more reactive catalytic species that performs the oxidation. This approach allows for the use of substoichiometric amounts of a (often expensive or complex) catalyst.

Several catalytic systems utilize MMPP in this capacity:

Hypervalent Iodine Catalysis: MMPP is used to oxidize an iodoarene precatalyst to a catalytically active hypervalent iodine(III) or iodine(V) species in situ. rsc.org This active species then carries out the desired transformation, such as the oxyamination of alkenes. MMPP's role is to provide the oxygen atoms necessary to raise the oxidation state of the iodine catalyst, which is then regenerated upon reaction with the substrate. rsc.org

Metalloporphyrin-Catalyzed Oxidations: Manganese porphyrin complexes can catalyze the oxidation of alkanes and alkenes, with MMPP serving as the oxygen donor. researchgate.net The porphyrin complex is oxidized by MMPP to a high-valent oxo-metal species, which is the potent oxidant responsible for substrate transformation (e.g., epoxidation or hydroxylation). The structure of the porphyrin catalyst can influence the selectivity of the reaction. researchgate.net

Copper-Catalyzed Oxidations: In some systems, such as the oxidation of certain amines to nitriles, a copper catalyst (e.g., CuBr₂) is used in conjunction with MMPP as the oxidant. researchgate.net The catalyst facilitates the electron transfer process, enabling the multielectron oxidation required for the transformation.

The following table details examples of catalytic reactions where MMPP serves as the stoichiometric oxidant.

Catalytic SystemSubstrateProductRole of MMPP
Iodoarene/MMPPAlkeneOxyaminated AlkeneOxidizes I(I) precatalyst to active I(III) species
Manganese Porphyrin/MMPPCycloalkaneAlcohol, KetoneGenerates high-valent oxo-manganese species
Nitroxyl Radical/MMPPSilyl Enol Etherα-DiketoneRe-oxidizes reduced catalyst to active nitroxyl radical
CuBr₂/MMPPBenzylic/Allylic AmineNitrileTerminal oxidant in the copper catalytic cycle

This table illustrates the function of MMPP as a terminal oxidant in various catalytic systems, enabling the regeneration of the active catalyst.

Applications of Magnesium Monoperoxyphthalate Hexahydrate in Advanced Organic Transformations

Selective Oxidation Reactions in Complex Molecule Synthesis

MMPP's selective nature makes it a valuable tool in the synthesis of complex molecules where precise control of oxidation is paramount.

The Baeyer-Villiger oxidation is a fundamental reaction that converts ketones into esters, a transformation of significant importance in the synthesis of natural products and other biologically active molecules. nih.gov MMPP has proven to be an effective reagent for this purpose, facilitating the oxidation of various cycloalkanones to their corresponding lactones in a selective and high-yielding manner. york.ac.uk

The reaction is typically carried out using a modest excess of MMPP in a solvent like acetonitrile (B52724). york.ac.uk This method provides a facile route to lactones, which are key structural motifs in many natural products. nih.govyork.ac.uk For instance, in the total synthesis of complex molecules like euonyminol, a Baeyer-Villiger oxidation using MMPP was a crucial step in converting an α-keto lactone into a methyl ester intermediate. nih.gov

Table 1: Examples of Baeyer-Villiger Oxidation using MMPP

Ketone SubstrateProductYieldReference
Cyclohexanoneε-CaprolactoneHigh york.ac.uk
α-Keto lactone intermediateMethyl ester intermediate78% nih.gov
Tricyclic pyridone intermediateCyanogramide B precursorNot specified nih.gov

This table provides illustrative examples of the Baeyer-Villiger oxidation facilitated by MMPP.

The epoxidation of alkenes, known as the Prilezhaev reaction, is a classic method for forming epoxides (oxiranes) from carbon-carbon double bonds. organic-chemistry.orgwikipedia.org MMPP is a recognized reagent for this transformation, offering a stable and effective alternative to other peroxy acids like mCPBA. wikipedia.orgorganic-chemistry.org The reaction involves the transfer of an oxygen atom from the peracid to the alkene, proceeding through a "butterfly mechanism" to ensure stereospecificity, where the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.orgpearson.com

In the realm of steroid chemistry, the stereoselective epoxidation of unsaturated steroids is of great interest due to the diverse biological activities of epoxysteroids. researchgate.net MMPP has been successfully employed for the fast and efficient epoxidation of homoallylic and allylic steroidal olefins. researchgate.net The reactions, typically conducted in refluxing acetonitrile, are notable for their ease of work-up and high efficiency. researchgate.net

Research has demonstrated the highly stereoselective epoxidation of certain unsaturated steroids using MMPP. For example, the epoxidation of Δ⁵-B-nor-cholestanes with MMPP proceeds with high stereoselectivity. researchgate.net However, in other cases, such as the epoxidation of 3-methoxy-16-methylene-estra-1,3,5(10)-trien-17-one, MMPP's precursor, alkaline hydrogen peroxide, yields a mixture of spiro-oxiranes with less pronounced stereoselectivity compared to other methods like Sharpless epoxidation. nih.gov

Recent advancements have coupled MMPP epoxidation with microwave assistance to significantly accelerate the analysis of unsaturated lipids. acs.org This methodology allows for the complete derivatization of lipids within minutes, a substantial improvement over conventional methods. acs.org The microwave-assisted MMPP epoxidation achieves high yields (greater than 85%) and produces a single, completely epoxidized product from polyunsaturated lipids, which simplifies chromatographic separation and enhances the accuracy of quantification. acs.org This technique has been successfully applied to analyze unsaturated lipids in biological samples, such as rat plasma in a type I diabetes model, providing deeper insights into the physiological roles of these lipids. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted MMPP Epoxidation

FeatureConventional MMPP EpoxidationMicrowave-Assisted MMPP EpoxidationReference
Reaction Time Hours10 minutes acs.org
Yield (Polyunsaturated Lipids) Variable>85% acs.org
Byproducts PossibleNone observed acs.org
Application General organic synthesisRapid lipid analysis acs.org

This table highlights the advantages of using microwave irradiation to assist MMPP epoxidation for lipid analysis.

MMPP is also a highly effective reagent for the selective oxidation of sulfur-containing compounds, a crucial transformation in various areas of organic chemistry.

The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfone is a challenging yet important transformation. MMPP has been shown to cleanly convert sulfides to sulfoxides in good yields when used in stoichiometric amounts (1 equivalent). researchgate.net This method often provides better yields than other common oxidants like oxone or sodium periodate. researchgate.net

A particularly noteworthy application is the oxidation of glycosyl sulfides to glycosyl sulfoxides. researchgate.netnih.govacs.org A protocol utilizing moist MMPP under microwave irradiation allows for the rapid and highly selective synthesis of a variety of glycosyl sulfoxides in high yields. researchgate.netnih.govacs.org This method presents significant advantages in terms of reaction time and selectivity. researchgate.net

Oxidation of Nitrogen-Containing Compounds

MMPP has proven to be a valuable reagent for the oxidation of various nitrogen-containing functional groups, including amines, hydrazones, and heterocyclic systems.

The oxidation of tertiary amines to their corresponding N-oxides is a fundamental transformation in organic synthesis, and MMPP is an effective reagent for this purpose. wikipedia.orgthieme-connect.de This reaction is applicable to a range of tertiary amines. For instance, N,N-dimethylaniline can be oxidized to its N-oxide using MMPP. thieme-connect.de The reaction is also suitable for more complex substrates, such as allenic amines, which can be converted to their N-oxides. These intermediates can then undergo further reactions like the Meisenheimer rearrangement. thieme-connect.de The use of one equivalent of a peroxyacid like MMPP generally ensures that the reaction is tolerant of other functional groups that might be present in the molecule. thieme-connect.de

Magnesium monoperoxyphthalate hexahydrate provides a mild and efficient method for the oxidative cleavage of N,N-dialkylhydrazones. researchgate.netwikipedia.org This reaction is particularly useful for regenerating ketones from their hydrazone derivatives under non-harsh conditions. The process is characterized by high yields and excellent chemoselectivity. researchgate.net

Research has demonstrated that N,N-dialkylhydrazones derived from N,N-dimethylhydrazine or (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) undergo facile oxidative cleavage to the parent ketones upon reaction with MMPP. researchgate.net A significant advantage of this method is that it proceeds without racemization, preserving the stereochemical integrity of chiral centers adjacent to the carbonyl group. researchgate.net

Table 2: Oxidative Cleavage of Ketone N,N-Dialkylhydrazones with MMPP

Hydrazone Substrate Product (Ketone) Key Features Reference
Ketone N,N-dialkylhydrazone Ketone High yielding, chemoselective, no racemization researchgate.net

This table summarizes the key aspects of the MMPP-mediated oxidative cleavage of ketone hydrazones.

An interesting application of MMPP is in the oxidative ring-opening of certain heterocyclic systems. Specifically, it has been used for the oxidative ring-opening of benzothiazole (B30560) derivatives. scholaris.ca This reaction transforms the benzothiazole ring into an acylamidobenzene sulfonic ester when carried out in alcohol solvents. scholaris.ca The process is reported to produce synthetically useful yields with a variety of benzothiazole substrates. Mechanistic studies suggest that the reaction proceeds through the formation of a sulfinic ester intermediate, which arises from the opening of the thiazole (B1198619) ring followed by the oxidation of the resulting thiol. scholaris.ca

Oxidation of Selenides to Selenones

This compound has been identified as a mild and efficient reagent for the direct oxidation of selenides to selenones. beilstein-journals.orgnih.govnih.gov This transformation is noteworthy as it proceeds at room temperature and demonstrates broad functional group tolerance. beilstein-journals.orgnih.govnih.gov The use of MMPP offers an advantage over other oxidizing agents due to its stability, safety, and the ease of separation of its water-soluble byproducts. beilstein-journals.orgnih.gov

In a typical procedure, a solution of the selenide (B1212193) in a polar solvent like ethanol (B145695) is treated with approximately 2.4 equivalents of MMPP at room temperature. beilstein-journals.org The reaction goes to completion within a few hours, yielding the corresponding selenone in high yield. beilstein-journals.org For example, the oxidation of (decylselanyl)benzene (B15461951) to (decylselenonyl)benzene has been achieved in 94% yield using this method. beilstein-journals.org

Table 3: Oxidation of Selenides to Selenones using MMPP

Selenide (Substrate) Product (Selenone) Solvent Yield (%) Reference
(Decylselanyl)benzene (Decylselenonyl)benzene Ethanol 94 beilstein-journals.org
(Cyclopentylselanyl)benzene (Cyclopentylselenonyl)benzene Ethanol 92 beilstein-journals.org
(Cyclohexylselanyl)benzene (Cyclohexylselenonyl)benzene Ethanol 93 beilstein-journals.org

This table presents data from the successful oxidation of various selenides to their corresponding selenones using MMPP.

The phenylselenonyl group is an excellent leaving group, making the resulting selenones valuable intermediates for the synthesis of various organic molecules, including heterocyclic compounds, through SN2 type substitution reactions. beilstein-journals.orgnih.gov

Alpha-Hydroxylation Protocols (e.g., Rubottom Oxidation)

Magnesium monoperoxyphthalate has been effectively employed in alpha-hydroxylation reactions, notably in a direct protocol of the Rubottom oxidation. researchgate.net The Rubottom oxidation traditionally involves the reaction of silyl (B83357) enol ethers with peroxyacids to generate α-hydroxy carbonyl compounds. wikipedia.org

The use of the inexpensive and stable MMPP allows for a direct α-hydroxylation of substrates such as α-substituted malonates, β-ketoesters, and β-ketoamides. researchgate.net This protocol furnishes tartronic esters and cyclic α-hydroxy β-ketoesters and amides in good to high yields. researchgate.net The reactions are typically conducted at room temperature in ethanol, and the methodology has been successfully scaled up to the gram scale. researchgate.net

Nitroxyl-Radical-Catalyzed Oxidations of Silyl Enol Ethers

A noteworthy application of MMPP is in the nitroxyl-radical-catalyzed oxidation of silyl enol ethers to produce α-diketones. organic-chemistry.orgorganic-chemistry.orgelsevierpure.com This method presents a metal-free and efficient alternative to traditional methods that often rely on toxic metal oxidants. organic-chemistry.org The reaction proceeds under mild, room-temperature conditions, highlighting its practicality in synthetic organic chemistry. organic-chemistry.org

The catalytic cycle involves the use of less hindered nitroxyl (B88944) radicals, such as AZADO and particularly Nor-AZADO, which, in combination with additives like LiBF4, can significantly enhance reaction yields by minimizing the formation of unwanted byproducts. organic-chemistry.org Mechanistic studies have shown that the reaction proceeds through the formation of an α-aminooxy ketone intermediate, which is subsequently oxidized to the desired diketone, regenerating the catalyst in the process. organic-chemistry.org This methodology has been successfully applied to a range of silyl enol ether substrates, affording the corresponding α-diketones in moderate to high yields. organic-chemistry.org

Table 1: Nitroxyl-Radical-Catalyzed Oxidation of Silyl Enol Ethers to α-Diketones using MMPP

Entry Silyl Enol Ether Substrate Catalyst System Yield (%) Reference
1 1-Phenyl-1-(trimethylsilyloxy)ethene Nor-AZADO/LiBF4 89 organic-chemistry.org
2 1-(4-Methoxyphenyl)-1-(trimethylsilyloxy)ethene Nor-AZADO/LiBF4 85 organic-chemistry.org
3 1-(4-Chlorophenyl)-1-(trimethylsilyloxy)ethene Nor-AZADO/LiBF4 78 organic-chemistry.org
4 1-Cyclohexyl-1-(trimethylsilyloxy)ethene Nor-AZADO/LiBF4 65 organic-chemistry.org
5 (Z)-1,2-Diphenyl-1-(trimethylsilyloxy)ethene AZADO 72 organic-chemistry.org

Synthetic Pathways to Complex Molecular Structures

MMPP has proven to be a valuable reagent in the synthesis of various heterocyclic compounds. beilstein-journals.orgnih.govnih.gov For instance, it can be employed in the oxidation of selenides to selenones, which are useful intermediates for the synthesis of different heterocycles. beilstein-journals.orgnih.govnih.gov This transformation proceeds at room temperature and demonstrates broad functional group tolerance. beilstein-journals.orgnih.gov The resulting phenylselenonyl group acts as an excellent leaving group in subsequent intramolecular nucleophilic substitution reactions, leading to the formation of a wide range of heterocyclic structures. beilstein-journals.orgnih.gov

Examples include the synthesis of N-substituted-1,3-oxazolidin-2-ones from β-carbamoyloxyalkyl phenyl selenides and the preparation of 2-substituted tetrahydrofurans from γ-hydroxyalkyl phenyl selenides. beilstein-journals.orgnih.gov In these cases, MMPP oxidation of the selenide to the corresponding selenone facilitates an intramolecular cyclization to yield the desired heterocyclic product. beilstein-journals.orgnih.gov

MMPP has also been utilized in the synthesis of other heterocyclic systems. For example, the ultrasound-stimulated oxidation of isothiazolium salts with MMPP in ethanol or water affords 3-alkoxy or 3-hydroxysultams in high yields. researchgate.net While not a direct application of MMPP, it's worth noting the importance of quinazolines as a class of heterocyclic compounds with significant biological and pharmacological properties, for which numerous synthetic methods have been developed. researchgate.netnih.govnih.govmdpi.comfrontiersin.org Similarly, oxazoles are another important class of heterocycles, and various synthetic routes, some involving metal catalysis, have been established for their preparation. nih.govnsmsi.ir

MMPP is an effective reagent for the functionalization of complex natural products and their derivatives, such as oleanolic acid and steroids. nih.govresearchgate.netnih.govhelsinki.fi

In the case of oleanolic acid derivatives, MMPP facilitates a straightforward and high-yielding conversion to the corresponding δ-hydroxy-γ-lactones. nih.govnih.govhelsinki.fi This reaction is typically carried out in refluxing acetonitrile, and the workup is simplified by the easy removal of magnesium salts. nih.gov This method has been successfully applied to various 3-substituted oleanolic acid derivatives, demonstrating its utility in modifying this important class of triterpenoids. nih.gov Furthermore, a two-step procedure has been developed for the preparation of 12-oxo-28-carboxylic acid derivatives of oleanolic acid directly from Δ(12)-oleananes using MMPP, without the need for an intermediate work-up. nih.gov

MMPP is also highly efficient for the epoxidation of unsaturated steroids. researchgate.net Fast generation of epoxides from homoallylic and allylic steroidal olefins can be achieved using MMPP suspended in refluxing acetonitrile. researchgate.net This protocol is noted for its use of a safe and readily available oxidant and a simple work-up procedure. researchgate.net The method has been shown to be chemoselective for the 5,6-position and can be applied to the epoxidation of ring-A enones. researchgate.net Notably, highly stereoselective epoxidation of Δ5-B-nor-cholestanes has been achieved with this reagent. researchgate.net Compared to m-CPBA, MMPP often exhibits greater selectivity for the formation of α-epoxides in steroid systems. researchgate.netresearchgate.net

Table 2: Functionalization of Oleanolic Acid Derivatives and Steroids with MMPP

Entry Substrate Product Reaction Conditions Yield (%) Reference
1 3-Oxooleanolic acid δ-Hydroxy-γ-lactone derivative MMPP, Acetonitrile, Reflux 85 nih.gov
2 Oleanolic acid δ-Hydroxy-γ-lactone derivative MMPP, Acetonitrile, Reflux 88 nih.gov
3 3β-Acetoxyoleanolic acid δ-Hydroxy-γ-lactone derivative MMPP, Acetonitrile, Reflux 84 nih.gov
4 Δ5-Cholesten-3β-ol 5α,6α-Epoxycholestan-3β-ol MMPP, Acetonitrile, Reflux High researchgate.net
5 Ring-A enone steroid Corresponding epoxide MMPP, Acetonitrile, Reflux Good researchgate.net

Considerations for Reaction Media and Conditions

The choice of solvent can significantly impact the reactivity and selectivity of oxidations performed with MMPP. beilstein-journals.orgresearchgate.net Due to its poor solubility in non-polar solvents like dichloromethane (B109758), MMPP has seen less use than the more soluble mCPBA in some applications. beilstein-journals.orgnih.govwikipedia.org However, its solubility in polar solvents like water, ethanol, and acetonitrile allows for effective reactions in these media. researchgate.netnih.govwikipedia.org

For instance, in the oxidation of selenides, the choice of solvent can be critical. beilstein-journals.org While the oxidation of some selenides proceeds smoothly in tetrahydrofuran (B95107) (THF), in other cases, using ethanol as the solvent can prevent undesirable side reactions like the β-elimination of the intermediate selenoxide. beilstein-journals.org In the synthesis of 2-substituted tetrahydrofuran from γ-(phenylseleno)alkyl tosylamide, using methanol (B129727) as the solvent favored the desired oxidation and cyclization, suppressing the elimination side reaction. beilstein-journals.org The use of biphasic media with a phase transfer catalyst to oxidize nonpolar substrates has been explored, but has often proven inefficient. wikipedia.org However, a non-aqueous procedure for the chemoselective oxidation of sulfides to sulfones has been developed using MMPP on a hydrated silica (B1680970) gel support in methylene (B1212753) chloride. tandfonline.com

The influence of the solvent on selectivity is a general phenomenon in organic chemistry, where factors like polarity and hydrogen bonding capacity can stabilize transition states and influence reaction pathways. mdpi.comnih.govnih.gov

The temperature and pH of the reaction medium are crucial parameters that can affect the outcome of oxidative transformations using MMPP. Many reactions involving MMPP are conducted at room temperature, which is advantageous for its mildness and practicality. beilstein-journals.orgnih.govorganic-chemistry.orgresearchgate.net However, in some cases, elevated temperatures, such as refluxing acetonitrile, are employed to drive the reaction to completion, as seen in the functionalization of oleanolic acid derivatives and the epoxidation of steroids. nih.govresearchgate.netnih.gov The decomposition temperature of MMPP hexahydrate is noted to be around 93 °C. chemimpex.comsigmaaldrich.com

The pH of the reaction medium can also play a significant role. MMPP can be used in buffered solutions, which increases the range of functional groups that can tolerate the reaction conditions. thieme-connect.com The stability and reactivity of peroxy acids are known to be pH-dependent. In a study on the oxidation of aromatic anils with MMPP in an aqueous acetonitrile medium, it was observed that an increase in acidity ([H+]) actually decreased the rate of the reaction. researchgate.net This suggests that the protonation state of the reactants and the oxidant influences the reaction kinetics. The ability to control the pH is a valuable feature, as it allows for the optimization of reaction conditions to favor the desired transformation while minimizing side reactions. nih.gov

Environmental and Toxicological Research of Magnesium Monoperoxyphthalate Hexahydrate

Environmental Fate and Degradation Pathways

The environmental fate of Magnesium Monoperoxyphthalate Hexahydrate is intrinsically linked to its chemical stability and its degradation into other substances. Key areas of research include its persistence in the environment, its potential for biodegradation, and the environmental impact of its degradation byproducts.

Specific studies on the persistence of this compound, such as its half-life in soil and water under various environmental conditions, are not extensively available in public scientific literature. Similarly, data from standardized ready biodegradability tests, like the OECD 301 series, for MMPP could not be readily located.

Direct studies on the biodegradation potential of this compound are not widely documented. Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. acs.org For a substance to be considered readily biodegradable, it typically needs to show a certain percentage of degradation to carbon dioxide and water within a specified timeframe in standardized tests. tandfonline.com

Upon release into the environment, this compound is expected to degrade. The primary degradation byproducts are anticipated to be magnesium salts and phthalic acid. beilstein-journals.org While magnesium is a common and essential element in the environment, the environmental fate and impact of phthalic acid and its esters (PAEs) have been the subject of considerable research.

Phthalic acid esters are a group of chemicals used to make plastics more flexible and harder to break. researchgate.net They are common environmental contaminants found in various matrices including water, soil, and air. mdpi.com Some PAEs are recognized as priority pollutants by environmental agencies due to their potential for endocrine disruption and other adverse health effects. mdpi.com The environmental degradation of PAEs through processes like hydrolysis and photodecomposition is generally slow. acs.org

The environmental impact of these byproducts is a key consideration. The table below summarizes the properties of a major potential degradation byproduct.

Byproduct NameChemical FormulaKey Environmental Concerns
Phthalic AcidC₈H₆O₄Precursor to phthalate (B1215562) esters, which can be persistent and have endocrine-disrupting properties. acs.orgmdpi.com

Ecotoxicological Assessments

Ecotoxicological assessments are vital for understanding the potential harm a substance can cause to ecosystems. agriculture.gov.au These assessments typically involve standardized tests on representative aquatic organisms. agriculture.gov.au

Ecotoxicity of Related Magnesium Salts (for comparison only)

Test OrganismSubstanceEndpointConcentration (mg/L)Exposure DurationReference
Pimephales promelas (fathead minnow)Magnesium chlorideLC502119.396 hours doaj.org
Daphnia magna (water flea)Magnesium chlorideLC50548.448 hours doaj.org
Daphnia magna (water flea)Magnesium sulfateNOEC>100,000- agriculture.gov.au
Various freshwater speciesMagnesium sulfateNOEC11 - 108672h - 8 days agriculture.gov.au

Research on Wastewater Treatment Applications for Organic Pollutant Degradation

This compound is recognized for its potential use in wastewater treatment processes for the degradation of organic pollutants. wikipedia.org As a strong oxidizing agent, it can break down complex organic molecules into simpler, less harmful substances. beilstein-journals.org Peroxy compounds, in general, are utilized in advanced oxidation processes (AOPs) to generate highly reactive radicals that can non-selectively degrade a wide range of organic contaminants. mdpi.comnih.govyoutube.com

However, specific case studies or detailed research providing performance data, such as the degradation efficiency for specific organic pollutants, optimal operating conditions (e.g., pH, concentration), and reaction kinetics using this compound, are not widely available in the reviewed literature. Research in the area of AOPs for wastewater treatment is extensive, with many studies focusing on the activation of persulfates and peracetic acid to degrade persistent organic pollutants. mdpi.comnih.govnih.gov The principles from these studies could potentially be applied to understand the oxidative capabilities of MMPP.

Academic Investigations into Cytotoxicity and Safety Profiles

Direct academic investigations into the cytotoxicity of this compound on human or other mammalian cell lines are not readily found in the public scientific domain. Cytotoxicity studies are crucial for assessing the potential of a substance to cause cell damage or death. scirp.org

To provide some context on the potential cellular effects of magnesium-containing compounds, research on other magnesium-based substances has been reviewed. It is important to emphasize that these findings are not for this compound and the specific toxicity can vary greatly between different compounds.

Magnesium Oxide Nanoparticles: Studies on magnesium oxide (MgO) nanoparticles have shown that they can induce cytotoxic and genotoxic effects in various mammalian cell lines, including liver (HepG2), kidney (NRK-52E), intestine (Caco-2), and lung (A549) cells. nih.gov The observed toxicity was concentration-dependent, and at concentrations of ≥323.39 µg/mL, MgO nanoparticles caused a 50% inhibition in cell viability. nih.gov

Magnesium Hydroxide (B78521) Nanoparticles: Research on magnesium hydroxide (Mg(OH)₂) nanoparticles indicated that their cytotoxicity is also concentration-dependent. nih.govacs.org One study found that concentrations of 5 mM and higher of MgO/Mg(OH)₂ nanoparticles were cytotoxic to human fetal osteoblast (hFOB) 1.19 cells. doaj.org

Magnesium Chloride: A study comparing the cytotoxic effects of magnesium chloride (MgCl₂) and the chemotherapy drug cisplatin (B142131) on the MCF-7 breast cancer cell line found that MgCl₂ exhibited dose-dependent cytotoxic effects. mdpi.com However, the concentration required to achieve 50% cell death (LD50) was significantly higher for MgCl₂ compared to cisplatin. mdpi.com

These studies highlight that the cellular response to magnesium-containing compounds is dependent on the specific form, concentration, and cell type. Without direct studies on this compound, its specific cytotoxicity profile remains uncharacterized.

Comparative Analysis with Hazardous Chemical Agents (e.g., Potassium Permanganate)

This compound (MMPP) is an oxidizing agent that is considered a milder and safer alternative to more hazardous substances in various applications. A comparative analysis with a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) highlights the differences in their environmental and toxicological profiles.

Environmental Fate and Effects

Potassium permanganate is recognized as being very toxic to aquatic organisms and can have long-term adverse effects in aquatic environments. fishersci.comaccomn.com It is mobile in the environment due to its water solubility. fishersci.com The environmental risk of potassium permanganate is significant, with recommended treatment rates for aquaculture often exceeding the lethal concentrations for non-target aquatic species. nih.gov The toxicity of potassium permanganate in water is influenced by factors such as total alkalinity and hardness. researchgate.net

In contrast, information on the environmental fate of MMPP is less abundant in publicly available literature. However, it is known to be readily biodegradable. impuls.pl One safety data sheet indicates that it may cause long-lasting harmful effects to aquatic life, though 100% of the mixture consists of components with unknown hazards to the aquatic environment. scbt.com

Toxicological Profile

Potassium permanganate is a strong oxidizer that can cause severe skin burns and eye damage. carlroth.com Inhalation can irritate the nose, throat, and lungs, potentially leading to pulmonary edema at high exposures. nj.gov It is also harmful if swallowed and may have effects on the liver and kidneys. fishersci.comnj.gov

MMPP is also classified as a hazardous chemical. It is harmful in contact with skin and causes skin and serious eye irritation. nih.govguidechem.com It may also cause respiratory irritation. impuls.plnih.gov Ingestion can lead to severe burns of the digestive system. impuls.pl

Aquatic Toxicity

The following tables provide a comparative overview of the acute aquatic toxicity of this compound and Potassium Permanganate based on available data.

Table 1: Acute Aquatic Toxicity of this compound (MMPP)

SpeciesExposure DurationEndpointValue (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)7 daysLC5038.5 impuls.pl
Daphnia24 hoursEC5037 impuls.pl

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms within a stated period of time. EC50 (Effective Concentration 50): The concentration of a chemical which causes a defined effect in 50% of the test organisms within a stated period of time.

Table 2: Acute Aquatic Toxicity of Potassium Permanganate (KMnO4)

SpeciesWater TypeExposure DurationEndpointValue (mg/L)Reference
Ceriodaphnia dubiaSynthetic Moderately Hard Water96 hoursLC500.058 ± 0.006 nih.gov
Daphnia magnaSynthetic Moderately Hard Water96 hoursLC500.053 ± 0.009 nih.gov
Pimephales promelas (Fathead Minnow)Synthetic Moderately Hard Water96 hoursLC502.13 ± 0.07 nih.gov
Hyalella aztecaSynthetic Moderately Hard Water96 hoursLC504.74 ± 1.05 nih.gov
Chironomus tentansSynthetic Moderately Hard Water96 hoursLC504.43 ± 0.79 nih.gov
Ceriodaphnia dubiaPond Water96 hoursLC502.39 ± 0.36 nih.gov
Daphnia magnaPond Water96 hoursLC501.98 ± 0.12 nih.gov
Pimephales promelas (Fathead Minnow)Pond Water96 hoursLC5011.22 ± 1.07 nih.gov
Hyalella aztecaPond Water96 hoursLC5013.55 ± 2.24 nih.gov
Chironomus tentansPond Water96 hoursLC5012.30 ± 2.83 nih.gov
Clarias gariepinus (African Catfish) FingerlingsLaboratory Static Bioassay96 hoursLC503.02
Oncorhynchus mykiss (Rainbow Trout)--LC502.97 - 3.11 fishersci.com
Lepomis macrochirus (Bluegill Sunfish)--LC502.7 - 3.6 epa.gov

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms within a stated period of time.

Advanced Analytical and Spectroscopic Characterization Methodologies for Magnesium Monoperoxyphthalate Hexahydrate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of MMPP, providing insights into its constituent functional groups and their connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of the monoperoxyphthalate anion. Both ¹H and ¹³C NMR are utilized to confirm the structure. While detailed spectral assignments for MMPP itself are not extensively published, data for related compounds formed in reactions involving MMPP are well-documented. For instance, in reactions where MMPP is used as an oxidant, NMR is essential for characterizing the resulting products, thereby confirming the regioselectivity and stereoselectivity of the oxidation. The analysis of chemical shifts (δ) and coupling constants (J) in the aromatic region of the spectrum helps to verify the phthalate (B1215562) backbone, while the absence of signals corresponding to starting materials indicates reaction completion.

Table 1: Representative ¹H and ¹³C NMR Data for Phenylselenonyl Reaction Products Synthesized Using MMPP Data is for (vinylselenonyl)benzene, a product formed from the oxidation of the corresponding selenide (B1212193) by MMPP, and is representative of the types of structures analyzed post-reaction.

Nucleus Chemical Shift (δ) in ppm (Solvent: CDCl₃) Multiplicity Assignment
¹³C141.3, 138.9, 134.2, 131.2, 130.4 (2C), 126.9 (2C)-Aromatic and vinyl carbons
¹H8.10-7.92mAromatic Protons (2H)
¹H7.78-7.70mAromatic Proton (1H)
¹H7.68-7.62mAromatic Protons (2H)
¹H7.04ddVinyl Proton (1H)
¹H6.75ddVinyl Proton (1H)
¹H6.47ddVinyl Proton (1H)

This table is interactive. You can sort and filter the data.

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in MMPP. The spectrum provides direct evidence for key structural features. The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibrations from the six molecules of water of hydration. Strong carbonyl (C=O) stretching bands are expected around 1700-1600 cm⁻¹, corresponding to both the carboxylic acid and the peroxy ester groups within the monoperoxyphthalate anion. The peroxy linkage (O-O) itself gives rise to a weak absorption that can be difficult to identify but is crucial for confirming the peroxyacid structure. Fourier-transform infrared (FTIR) spectroscopy, often using Mull or attenuated total reflectance (ATR) techniques, is the standard method employed for this analysis. beilstein-journals.orgcore.ac.uk

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For MMPP, soft ionization techniques such as Electrospray Ionization (ESI) are employed to analyze the monoperoxyphthalate anion without significant fragmentation. High-Resolution Mass Spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer, provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of reaction products derived from MMPP. beilstein-journals.org For example, in the synthesis of selenones using MMPP as the oxidant, HRMS (ESI-TOF) was used to confirm the exact mass of the synthesized products, such as N-tosyl-4-phenylselenonyl-piperidine, with a measured m/z that closely matched the calculated value. beilstein-journals.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the analysis of complex biological and chemical mixtures where MMPP is used as a derivatizing agent. A notable application involves the characterization and quantification of unsaturated lipids. researchgate.net In this method, MMPP is used for the epoxidation of carbon-carbon double bonds in lipids. researchgate.net This reaction is significantly accelerated by microwave irradiation. researchgate.net The resulting epoxidized lipids can be separated by LC and detected by MS/MS. The diagnostic fragmentation patterns, specifically a neutral loss of 16 Da, allow for the precise localization of the original double bond. researchgate.net This LC-MS/MS strategy has been successfully applied to analyze unsaturated lipids in complex samples like rat plasma, demonstrating its effectiveness for biomarker discovery. researchgate.net

Mass Spectrometry (MS) Techniques

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and stereochemistry. While a single-crystal X-ray structure of magnesium monoperoxyphthalate hexahydrate itself is not prominently reported in the surveyed literature, the technique is crucial in the context of its application in organic synthesis. Researchers frequently use X-ray crystallography to unequivocally establish the molecular structure and stereochemistry of the products formed from reactions where MMPP is the oxidant. beilstein-journals.orgd-nb.info For instance, in the oxidation of oleanolic acid derivatives, the exact structure of the resulting δ-hydroxy-γ-lactone product was confirmed by single-crystal X-ray analysis, which provided conclusive evidence for the reaction's outcome. d-nb.info This indirect application of crystallography is fundamental to verifying the selectivity and mechanism of reactions involving MMPP.

Chromatographic Methods for Purity and Separation Assessment

Chromatographic techniques are essential for assessing the purity of MMPP and for monitoring the progress of reactions in which it is used. Thin-Layer Chromatography (TLC) is a simple and rapid method used to follow the conversion of a starting material to its oxidized product, allowing for real-time reaction monitoring. d-nb.info High-Performance Liquid Chromatography (HPLC) offers a more quantitative approach to purity assessment. As part of an LC-MS/MS system, HPLC is used to separate complex mixtures of reaction products before they enter the mass spectrometer, as seen in the analysis of epoxidized lipids. researchgate.net The use of MMPP can simplify chromatographic separations because the main byproduct, magnesium phthalate, is water-soluble and easily removed during aqueous workup procedures. d-nb.info

Comparative Studies with Alternative Peroxygen Reagents

Efficacy and Selectivity Comparison with m-Chloroperbenzoic Acid (MCPBA)

MMPP and MCPBA are both effective oxidizing agents used in a variety of organic transformations, including the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones, and the oxidation of sulfides and amines. wikipedia.org While their chemical properties are comparable, their performance can differ significantly depending on the specific reaction. researchgate.netbeilstein-journals.org

In the epoxidation of steroids, MMPP has demonstrated higher selectivity in the formation of α-epoxides, resulting in significantly greater α/β epoxide ratios compared to MCPBA. researchgate.netresearchgate.net This enhanced selectivity is a considerable advantage in the synthesis of stereospecific compounds. However, the efficacy of MMPP can be limited by its low solubility in non-polar solvents, a domain where MCPBA often performs well. wikipedia.orgresearchgate.netlboro.ac.uk

For the oxidation of selenides to selenones, MMPP has been shown to be a mild and efficient oxidant, with results comparable to those achieved with MCPBA. beilstein-journals.org For instance, the oxidation-cyclization reactions of certain substrates with MMPP yielded results in line with those performed with MCPBA (96% and 88% respectively). beilstein-journals.org

It is important to note that while MCPBA is a powerful and versatile oxidant, its use is associated with the formation of m-chlorobenzoic acid as a byproduct, which can complicate purification. organic-chemistry.org In contrast, the byproduct of MMPP oxidation, magnesium phthalate (B1215562), is water-soluble, often simplifying the work-up procedure. researchgate.netbeilstein-journals.org

Interactive Table: Efficacy and Selectivity of MMPP vs. MCPBA in Selected Reactions

Reaction TypeSubstrateReagentProduct(s)Yield/SelectivityReference(s)
EpoxidationSteroidsMMPPα-epoxideHigher α/β ratio researchgate.netresearchgate.net
EpoxidationSteroidsMCPBAα- and β-epoxidesLower α/β ratio researchgate.netresearchgate.net
Oxidation-CyclizationSelenide (B1212193) derivativeMMPPTetrahydrofuran (B95107) derivativeComparable to MCPBA beilstein-journals.org
Oxidation-CyclizationSelenide derivativeMCPBATetrahydrofuran derivative77% beilstein-journals.org
Epoxidationcis-StilbeneNi complex/MCPBAtrans-epoxide24% (trans), 2% (cis) mdpi.com
EpoxidationCyclohepteneNi complex/MCPBAEpoxideUp to 72% mdpi.com

Advantages and Disadvantages of Magnesium Monoperoxyphthalate Hexahydrate in Specific Oxidative Reactions

The utility of MMPP in specific oxidative reactions is dictated by a balance of its inherent advantages and disadvantages.

Advantages:

Stability and Safety: MMPP is a solid that exhibits higher stability and is safer to handle than MCPBA, which can be less stable, especially in higher purity forms. researchgate.netresearchgate.netorganic-chemistry.org

Cost-Effectiveness: It can be produced and commercialized at a lower cost than MCPBA. researchgate.netresearchgate.net

Simplified Work-up: The primary byproduct, magnesium phthalate, is water-soluble, facilitating easier product isolation and purification through simple aqueous extraction. researchgate.netbeilstein-journals.org

Halogen-Free: Unlike MCPBA, MMPP is a halogen-free reagent, which can be advantageous in preventing the formation of halogenated byproducts. beilstein-journals.org

Disadvantages:

Solubility: The most significant drawback of MMPP is its poor solubility in non-polar solvents like dichloromethane (B109758) and its general insolubility in many organic solvents. wikipedia.orgbeilstein-journals.orglboro.ac.uk This limits its application for oxidizing nonpolar substrates unless used in biphasic media, often with a phase-transfer catalyst, which can be inefficient. wikipedia.orglboro.ac.uk

Reactivity: While often comparable, in some instances, the reactivity of MMPP may differ from that of MCPBA, potentially leading to lower yields or requiring different reaction conditions.

Interactive Table: Advantages and Disadvantages of MMPP

FeatureAdvantage/DisadvantageDescriptionReference(s)
Physical StateAdvantageSolid, stable, and safer to handle. researchgate.netresearchgate.net
CostAdvantageLower production and commercial cost. researchgate.netresearchgate.net
ByproductsAdvantageWater-soluble byproduct simplifies purification. researchgate.netbeilstein-journals.org
CompositionAdvantageHalogen-free reagent. beilstein-journals.org
SolubilityDisadvantagePoorly soluble in non-polar organic solvents. wikipedia.orgbeilstein-journals.orglboro.ac.uk

Green Chemistry Principles and Sustainability Aspects in Reagent Selection

The selection of a chemical reagent is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. yale.eduacs.orgnih.gov MMPP aligns well with several of these principles, making it a more sustainable choice compared to MCPBA in certain contexts.

Prevention of Waste: The easier work-up associated with MMPP, due to its water-soluble byproduct, can lead to less solvent usage and waste generation during the purification process. researchgate.netbeilstein-journals.orgyale.edu

Designing Safer Chemicals: MMPP's greater stability and safety in handling contribute to inherently safer chemical processes, a key tenet of green chemistry. researchgate.netresearchgate.netyale.edu

Use of Safer Solvents and Auxiliaries: While MMPP's poor solubility in many organic solvents is a limitation, its effectiveness in more environmentally benign solvents like ethanol (B145695) for certain reactions, such as the α-hydroxylation of α-substituted malonates, is a step towards greener synthesis. researchgate.net

Hazard Reduction: By being a halogen-free reagent, MMPP avoids the potential environmental and health hazards associated with chlorinated organic compounds that can arise from the use of MCPBA. beilstein-journals.org

The push towards more sustainable chemical practices favors reagents like MMPP that offer a better safety profile and a reduced environmental footprint. nih.gov While MCPBA remains a highly effective and selective oxidant in many applications, the principles of green chemistry encourage the consideration and adoption of alternatives like MMPP where feasible. organic-chemistry.orgrsc.org

Advanced Research Perspectives and Future Directions for Magnesium Monoperoxyphthalate Hexahydrate

Exploration of Novel Oxidative Transformations and Substrates

Research into MMPP continues to uncover new applications in organic synthesis, expanding beyond its well-established roles in epoxidation, Baeyer-Villiger oxidations, and sulfide (B99878) oxidations. wikipedia.orgresearchgate.net A significant area of ongoing exploration is the oxidation of a wider variety of substrates, particularly those containing heteroatoms.

A notable development is the use of MMPP for the direct and efficient oxidation of selenides to selenones. beilstein-journals.orgnih.govnih.gov This transformation is significant because selenones are valuable synthetic intermediates, acting as excellent leaving groups in substitution reactions for the synthesis of various heterocyclic compounds. beilstein-journals.org The reaction proceeds under mild conditions at room temperature, demonstrating broad functional group tolerance. beilstein-journals.orgnih.gov Compared to traditional methods using reagents like potassium permanganate (B83412) or mCPBA, the MMPP-mediated oxidation offers higher yields and a simpler work-up procedure, as the magnesium phthalate (B1215562) byproduct is water-soluble. beilstein-journals.org

Furthermore, MMPP has been successfully employed in the oxidative cleavage of N,N-dialkylhydrazones to generate nitriles and ketones. researchgate.net This method is advantageous as it operates under mild conditions, avoiding the harsh basic or strongly oxidative environments often required by other procedures. researchgate.net The reaction is high-yielding and chemoselective, even with densely functionalized substrates like those containing protected carbohydrate moieties. researchgate.net

The selective oxidation of sulfides to either sulfoxides or sulfones can be precisely controlled by the stoichiometry of MMPP. researchgate.net Using one equivalent of MMPP cleanly produces sulfoxides with no overoxidation, while two equivalents lead to the formation of sulfones in good yields. researchgate.net This level of control is a significant advantage over other oxidants like oxone or sodium periodate. researchgate.net

Recent studies have also demonstrated the utility of MMPP in the α-hydroxylation of β-ketoesters and amides, a process known as the Rubottom oxidation. researchgate.net This protocol provides a direct route to valuable tartronic esters and cyclic α-hydroxy β-ketoesters in good to high yields at room temperature. researchgate.net The scalability of this reaction to the gram level further highlights its practical utility. researchgate.net

Interactive Table 1: Novel Oxidative Transformations with MMPP

Transformation Substrate Product Key Advantages
Selenide (B1212193) Oxidation Selenides Selenones Mild conditions, high yields, easy work-up. beilstein-journals.orgnih.govnih.gov
Hydrazone Cleavage N,N-dialkylhydrazones Nitriles/Ketones Mild conditions, high chemoselectivity. researchgate.net
Sulfide Oxidation Sulfides Sulfoxides/Sulfones Stoichiometric control over oxidation state. researchgate.net
Rubottom Oxidation β-ketoesters/amides α-hydroxy β-ketoesters/amides Direct, high yields, scalable. researchgate.net
Olefin Epoxidation Alkenes Epoxides Efficient for various linear and cyclic olefins. researchgate.net

Development of Heterogeneous Catalytic Systems Utilizing Magnesium Monoperoxyphthalate Hexahydrate

A key limitation of MMPP is its low solubility in non-polar organic solvents. wikipedia.orgbeilstein-journals.org To overcome this, researchers are actively developing heterogeneous catalytic systems that immobilize MMPP or utilize phase-transfer catalysts to facilitate reactions in biphasic media.

One approach involves supporting MMPP on solid materials like silica (B1680970) gel. thieme-connect.com This not only enhances its applicability in a wider range of solvents but also simplifies the purification process, as the supported reagent and byproducts can be easily removed by filtration.

Another promising area is the use of metalloporphyrins as catalysts in conjunction with MMPP for oxidation reactions. For instance, manganese(III) and iron(III) porphyrins have been shown to be effective catalysts for the epoxidation of alkenes and the oxidation of alkanes, with MMPP serving as the terminal oxidant. researchgate.net The structure of the manganese porphyrin catalyst can influence the selectivity of the reaction, allowing for the targeted production of either alcohols or ketones from cycloalkanes. researchgate.net These systems represent a significant step towards creating more sustainable and efficient oxidative processes.

In-Depth Mechanistic Studies at the Molecular Level

A deeper understanding of the reaction mechanisms of MMPP at the molecular level is crucial for optimizing existing transformations and designing new ones. The mechanism of oxidation by MMPP is believed to involve the release of active oxygen species, specifically peroxy radicals, which then interact with the substrate.

In the case of sulfide oxidation, for example, the reaction likely proceeds through a nucleophilic attack of the sulfur atom on the peroxy acid group of MMPP. The selectivity for sulfoxide (B87167) versus sulfone formation is a direct consequence of the stoichiometry, suggesting a stepwise oxidation process.

For epoxidation reactions, the mechanism is thought to be similar to the Prilezhaev reaction, where the alkene attacks the electrophilic oxygen of the peroxy acid. Computational studies could provide valuable insights into the transition states and intermediates involved in these reactions, helping to explain the observed stereoselectivities and reactivities.

The thermal decomposition of MMPP has been studied, revealing that below approximately 80°C, the loss of peroxy oxygen is accompanied by the loss of water of hydration, leading to the formation of magnesium hydrogen phthalate. tandfonline.com Understanding the stability and decomposition pathways of MMPP is critical for its safe handling and storage, as well as for designing reaction conditions that maximize its oxidative efficiency.

Broader Applications in Material Science and Environmental Remediation

The strong oxidizing properties of MMPP suggest its potential for applications beyond organic synthesis, particularly in material science and environmental remediation.

In material science, MMPP could be used for the surface modification of polymers and other materials. Its ability to generate radicals could initiate polymerization or grafting reactions, leading to materials with novel properties.

For environmental remediation, MMPP's capacity to oxidize a wide range of organic compounds makes it a candidate for the degradation of pollutants in water and soil. For example, it has been investigated for the detoxification of chemical warfare agents like VX by oxidizing the sulfur atom to a non-toxic product. Its water solubility and the environmentally benign nature of its byproducts are significant advantages in this context. thieme-connect.com

Furthermore, MMPP has been shown to possess broad-spectrum antimicrobial properties, effectively killing bacteria, yeasts, and inactivating bacterial endospores. nih.govoup.com This has led to its use as an active ingredient in surface disinfectants. wikipedia.org The biocidal activity is enhanced under mildly acidic conditions and is retained in the presence of organic matter, making it suitable for various disinfection applications. nih.gov

Intellectual Property and Patent Landscape Analysis from an Academic Perspective

An analysis of the patent landscape reveals significant commercial interest in MMPP, primarily centered around its applications as a bleaching and disinfecting agent. google.comgoogle.com Patents describe its use in washing compositions and for the preparation of therapeutically active compounds. google.comgoogle.com For instance, a patented method utilizes MMPP for the oxidation step in the synthesis of Minoxidil, an antihypertensive drug. google.com This patent highlights the advantages of MMPP over m-CPBA, noting that MMPP is a more stable and less hazardous reagent, leading to fewer byproducts. google.com

From an academic perspective, the existing patents suggest several avenues for further research. The development of more efficient and selective catalytic systems for MMPP-mediated oxidations could lead to new intellectual property. For example, novel heterogeneous catalysts that expand the substrate scope or improve the stereoselectivity of reactions would be of significant interest.

Q & A

Q. What are the optimal reaction conditions for MMPP-mediated oxidation of oleanolic acid derivatives?

MMPP is effective in refluxing acetonitrile with 2.0–3.0 molar equivalents of the oxidant, achieving yields up to 85% for δ-hydroxy-γ-lactones. Substrates with electron-withdrawing groups (e.g., trifluoromethoxy) require longer reaction times (5–7 hours) . The protocol involves dissolving the substrate in acetonitrile, adding MMPP, and isolating products via solvent evaporation and magnesium salt filtration. Avoid halogenated solvents to minimize side reactions .

Q. How does MMPP compare to MCPBA in selenide-to-selenoxide oxidation?

MMPP offers comparable yields (77–94%) to MCPBA but with advantages:

  • Cost and safety : MMPP is cheaper and more stable in solid form.
  • Byproduct management : Water-soluble magnesium phthalate (recoverable as 85% phthalic acid) simplifies purification .
  • Solvent flexibility : Ethanol or THF can replace dichloromethane, improving functional group tolerance .

Q. What analytical techniques validate MMPP-driven reaction products?

  • NMR spectroscopy : 1D/2D NMR identifies structural changes (e.g., 18-H chemical shift in δ-lactones due to magnetic anisotropy ).
  • X-ray crystallography : ORTEP diagrams confirm molecular configurations (e.g., compound 4 in acetonitrile ).
  • TLC monitoring : Used for real-time tracking of selenide oxidation .

Advanced Research Questions

Q. How to address contradictory data in MMPP-mediated oxidation of functionalized selenides?

Solvent choice critically impacts outcomes. For example:

  • In ethanol , β-hydroxyalkyl phenyl selenides yield selenoxides (77–84% ).
  • In THF , competing β-elimination pathways produce undesired alkenes . Methodological solution: Optimize solvent polarity and use additives (e.g., K₂HPO₄) to suppress side reactions .

Q. What strategies mitigate low yields in MMPP-driven lactonization of sterically hindered substrates?

  • Increase MMPP equivalents : Up to 3.0 equivalents for bulky substrates (e.g., 3β-substituted oleanolic acid derivatives ).
  • Combine with Bi(III) triflate : Catalyzes δ-lactone ring-opening to carbonyl groups, enabling sequential reactions without intermediate isolation .

Q. How to resolve discrepancies in functional group compatibility during MMPP oxidation?

Contradictions arise from substrate-specific reactivity. For example:

  • Amide-containing selenides : MMPP in ethanol yields selenoxides (63%), but THF promotes cyclization to N-formyl oxazolidines (55% vs. 100% with MCPBA ).
  • Sensitive epoxides : MMPP’s mild oxidative profile avoids over-oxidation observed with KMnO₄/CuSO₄ . Solution: Pre-screen substrates via small-scale trials with varied solvents and MMPP stoichiometry.

Methodological Considerations

Q. What protocols ensure safe handling and storage of MMPP?

  • Storage : Keep in a cool, dry place (<25°C) away from reducing agents .
  • Handling : Use PPE (gloves, goggles) and avoid organic solvents with poor MMPP solubility (e.g., dichloromethane) to prevent exothermic decomposition .

Q. How to scale up MMPP-based reactions while maintaining efficiency?

  • Solvent recovery : Recycle acetonitrile via distillation after magnesium salt filtration .
  • Byproduct reuse : Recover phthalic acid from aqueous phases (85% purity ).
  • Batch optimization : For large-scale selenide oxidation, use ethanol for easier separation of water-soluble byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.